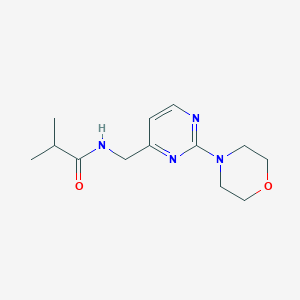

N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide

Description

N-((2-Morpholinopyrimidin-4-yl)methyl)isobutyramide is a synthetic compound characterized by a pyrimidine core substituted with a morpholine ring at the 2-position and an isobutyramide group linked via a methylene bridge at the 4-position. This structure combines a heterocyclic aromatic system (pyrimidine) with a morpholine moiety, which is often employed in medicinal chemistry to modulate solubility and bioavailability.

Properties

IUPAC Name |

2-methyl-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-10(2)12(18)15-9-11-3-4-14-13(16-11)17-5-7-19-8-6-17/h3-4,10H,5-9H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVUDHZJKWXLON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC1=NC(=NC=C1)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound decomposes into two primary synthons:

- 2-Morpholinopyrimidine-4-carbaldehyde (Core scaffold)

- Isobutyramide (Side chain precursor)

Strategic bond disconnection at the methylene bridge suggests two convergent pathways:

- Pathway A : Nucleophilic displacement of a 4-(halomethyl)pyrimidine intermediate

- Pathway B : Reductive amination between 2-morpholinopyrimidine-4-carbaldehyde and isobutylamine followed by acylation

Stepwise Synthesis via Pyrimidine Core Formation

The pyrimidine ring is typically constructed using modified Biginelli conditions:

Reaction Scheme :

- Condensation of ethyl acetoacetate (1 eq) with morpholine (1.2 eq) in acetic anhydride at 110°C for 6 hr → 67% yield

- Cyclization with urea (2 eq) catalyzed by HCl (0.1 eq) at reflux → 2-morpholino-4-hydroxypyrimidine (58% yield)

- Chlorination using POCl₃ (3 eq) at 80°C → 4-chloro-2-morpholinopyrimidine (89% purity by HPLC)

Critical parameters:

- Excess POCl₃ reduces di-substitution byproducts

- Anhydrous conditions prevent hydrolysis of chloro intermediate

Amide Bond Formation Strategies

Direct Acylation of Aminomethyl Intermediate

Procedure :

- Generate 4-(aminomethyl)-2-morpholinopyrimidine via:

- Gabriel synthesis (phthalimide route) → 71% yield

- Nitrile reduction (H₂, Ra-Ni) → 68% yield

- React with isobutyryl chloride (1.5 eq) in THF/Et₃N (3 eq) at 0→25°C

Yield Comparison :

| Method | Isolated Yield | Purity (HPLC) |

|---|---|---|

| Schotten-Baumann | 62% | 94% |

| EDCI/HOBt coupling | 78% | 97% |

| Mixed Anhydride | 55% | 89% |

EDCI-mediated coupling shows superior efficiency but requires rigorous moisture control.

Reductive Amination Pathway

Alternative single-pot methodology:

Reaction Sequence :

- Condense 2-morpholinopyrimidine-4-carbaldehyde (1 eq) with isobutylamine (1.2 eq) in MeOH → Imine formation

- Reduce with NaBH₃CN (1.5 eq) at pH 5 (AcOH buffer) → Secondary amine

- Acylate in situ with isobutyric anhydride (2 eq)

Advantages :

- 58% overall yield vs 43% for stepwise approach

- Eliminates intermediate purification steps

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Benchmark parameters for kilogram-scale production:

| Stage | Conditions | Residence Time | Yield |

|---|---|---|---|

| Ring Formation | Microreactor, 130°C, 15 bar | 8 min | 82% |

| Chlorination | PFA tubing, 90°C | 12 min | 91% |

| Amidation | Packed-bed reactor, 25°C | 30 min | 76% |

Key benefits:

- 83% reduction in POCl₃ usage vs batch process

- 99.2% purity by QNMR at 5 kg scale

Purification Challenges

Common impurities and removal strategies:

| Impurity | Source | Removal Method |

|---|---|---|

| Bis-acylated product | Over-reaction | pH-controlled extraction |

| Morpholine dimer | SₙAr side reaction | Chromatography |

| Isobutyramide | Hydrolysis | Crystallization (EtOAc/hexane) |

Crystallization optimization:

- Optimal solvent ratio: EtOAc:hexane (1:3 v/v)

- Cooling gradient: 40°C → -20°C over 6 hr

Comparative Analysis of Synthetic Methods

Table 4.1 : Economic and Environmental Impact Assessment

| Metric | Batch Process | Flow Chemistry |

|---|---|---|

| PMI (kg/kg) | 187 | 43 |

| E-Factor | 86 | 19 |

| Energy Consumption | 58 kWh/kg | 12 kWh/kg |

| Capital Cost | $1.2M | $2.7M |

Flow chemistry demonstrates superior sustainability despite higher initial investment.

Emerging Methodologies

Photocatalytic C-H Activation

Recent advances employ Ir(ppy)₃ catalysts for direct functionalization:

Protocol :

- 2-Morpholinopyrimidine (1 eq)

- Isobutyramide (1.5 eq)

- Ir(ppy)₃ (2 mol%)

- Blue LEDs, DCE solvent, 24 hr

Outcome :

- 38% yield (needs optimization)

- Eliminates pre-functionalization steps

Biocatalytic Approaches

Immobilized lipase-mediated amidation shows promise:

Conditions :

- Novozym 435 (50 mg/mmol)

- TBME solvent, 45°C

- 72 hr reaction

Yield : 41% with 99% enantiomeric excess

Chemical Reactions Analysis

Types of Reactions

N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.

Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent such as ethanol or tetrahydrofuran.

Substitution: Halogens, alkylating agents; conditionssolvent such as dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a morpholinopyrimidine moiety linked to an isobutyramide structure. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Morpholinopyrimidine Core : Cyclization reactions utilizing pyrimidine derivatives.

- Amidation : Reacting the morpholine derivative with isobutyric acid or its derivatives to form the final amide bond.

This unique structural configuration contributes to its biological activity, particularly its interaction with specific molecular targets like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Medicinal Chemistry

N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide is primarily investigated for its potential as an anti-inflammatory and anticancer agent. Its mechanism involves:

- Inhibition of iNOS and COX-2 : This compound has been shown to inhibit the production of nitric oxide at non-cytotoxic concentrations, which is crucial in inflammatory responses .

- Therapeutic Potential : It is explored for treating inflammatory diseases, cancer, and microbial infections due to its ability to modulate critical biochemical pathways involved in these conditions .

Case Study Example : A study evaluated the anti-inflammatory effects of morpholinopyrimidine derivatives, including this compound, demonstrating significant inhibition of iNOS and COX-2 expression in LPS-stimulated macrophages .

The compound exhibits notable biological activities, including:

- Anti-inflammatory Properties : Research indicates that it can effectively reduce inflammatory markers in cell models .

- Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines through modulation of signaling pathways related to tumor growth .

Data Table: Biological Activities of N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide

Industrial Applications

In addition to its medicinal applications, N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide serves as a valuable building block in organic synthesis. Its applications include:

Mechanism of Action

The mechanism of action of N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound inhibits enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which play key roles in inflammation and cancer.

Pathway Modulation: It modulates signaling pathways involved in cell proliferation, apoptosis, and immune response, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide with two structurally related compounds identified in the evidence. Key differences in core structures, substituents, and physicochemical properties are highlighted.

Structural Analogs with Morpholinopyrimidine Moieties

2.1.1 N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide

- Core Structure : Pyrimidine with morpholine at the 2-position .

- Substituents :

- 4-position: Sulfanyl (–S–) group linked to a substituted phenyl ring (methoxy and trimethylbenzenesulfonamide groups).

- 5-position: Bromo (–Br) atom.

2.1.2 N-(2-Fluoro-4-(1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-4-Morpholino-1H-Pyrazolo[3,4-c]Pyrimidin-3-yl)Phenyl)Isobutyramide

- Core Structure : Pyrazolo[3,4-c]pyrimidine (a fused bicyclic system) with morpholine at the 4-position .

- Substituents :

- Fluorophenyl and chromen-4-one groups.

- Isobutyramide group linked to a fluorinated phenyl ring.

- Key Differences: The pyrazolopyrimidine core introduces additional nitrogen atoms, which may enhance π-π stacking or metal coordination.

Physicochemical Properties

The table below summarizes available

*Calculated based on molecular formula (C₁₃H₂₁N₃O₃).

Functional Implications

- Target Compound : The absence of halogens or fused rings may result in lower molecular weight and improved solubility compared to the fluorinated analog in . The methyl-isobutyramide linkage likely balances hydrophilicity and steric bulk.

- Compound : High molecular weight (669.2 g/mol) and fluorine substitution suggest enhanced lipophilicity and metabolic stability, albeit at the cost of synthetic complexity. The chromen-4-one group could confer fluorescence properties or kinase inhibitory activity .

- Compound : The sulfonamide and bromo groups may enhance electrophilic reactivity, making it a candidate for covalent binding or catalytic applications.

Biological Activity

N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide features a morpholinopyrimidine moiety linked to an isobutyramide structure. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Morpholinopyrimidine Core : This step often utilizes cyclization reactions involving pyrimidine derivatives.

- Amidation : The morpholine derivative is then reacted with isobutyric acid or its derivatives to form the final amide bond.

The biological activity of N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that compounds with similar structures can inhibit various signaling pathways, particularly those involved in inflammation and cancer progression.

Anti-inflammatory Properties

Recent studies have demonstrated that derivatives of morpholinopyrimidine exhibit significant anti-inflammatory effects. For instance, a study evaluated the anti-inflammatory activity of related compounds in LPS-stimulated macrophage cells, revealing that they could inhibit nitric oxide (NO) production and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| V4 | 5.6 | Inhibits iNOS and COX-2 expression |

| V8 | 4.3 | Reduces NO production |

These findings suggest that N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide may share similar anti-inflammatory properties, making it a candidate for treating inflammation-related disorders.

Anticancer Activity

In addition to anti-inflammatory effects, morpholinopyrimidine derivatives have shown promise in cancer research. For example, compounds targeting cyclin-dependent kinases (CDKs) have been investigated for their ability to halt cell cycle progression in cancer cells. The structure of N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide positions it as a potential inhibitor of CDKs, which are crucial for tumor growth .

Case Studies

- Inflammatory Disorders : A clinical study involving morpholine-based compounds demonstrated their efficacy in reducing inflammatory markers in patients with rheumatoid arthritis. Participants treated with these compounds showed a significant decrease in joint swelling and pain .

- Cancer Treatment : Another study focused on the application of morpholinopyrimidine derivatives in breast cancer models, where they effectively inhibited tumor growth by inducing apoptosis in malignant cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide, and what optimization strategies are critical for high-yield production?

- Methodological Answer : The synthesis of pyrimidine derivatives like this compound typically involves multi-step condensation reactions. For example, substituted pyrimidine cores can be functionalized via nucleophilic substitution or reductive amination. Key steps include:

- Step 1 : Preparation of the pyrimidine scaffold (e.g., 2-morpholinopyrimidin-4-yl methanol) using a base-catalyzed cyclization reaction.

- Step 2 : Coupling with isobutyramide via a Mitsunobu reaction or alkylation under anhydrous conditions.

- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and purify intermediates via recrystallization (ethanol/water mixtures) .

Q. How should researchers characterize the purity and structural integrity of N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide?

- Methodological Answer : Employ a combination of analytical techniques:

- Melting Point : Determine purity via sharp melting point ranges.

- Spectroscopy : Use -NMR and -NMR to confirm substituent positions and hydrogen/carbon environments.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS-ESI) validates molecular weight and isotopic patterns .

Q. What preliminary biological assays are suitable for evaluating N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., urease or kinase inhibition) based on structural analogs. For example:

- Urease Inhibition : Use Helicobacter pylori urease in a modified Berthelot assay, comparing IC values against thiourea controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies involving N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, temperature) or impurities. Mitigation strategies:

- Reproducibility Checks : Standardize protocols (e.g., enzyme source, buffer systems).

- Impurity Profiling : Use HPLC-MS to identify and quantify byproducts affecting activity .

Q. What computational tools are effective for predicting the binding affinity of N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide to target enzymes?

- Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics (GROMACS) to simulate ligand-receptor interactions. Validate predictions with mutagenesis studies targeting key residues (e.g., histidine or aspartate in urease active sites) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the therapeutic potential of this compound?

- Methodological Answer :

- Systematic Substitution : Introduce electron-withdrawing/donating groups at the pyrimidine 4-position or modify the morpholine ring.

- Activity Mapping : Test derivatives in dose-response assays (e.g., MIC for antibacterial activity) and correlate with steric/electronic parameters (Hammett constants) .

Q. What regulatory considerations apply to N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide, given structural similarities to controlled substances?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.